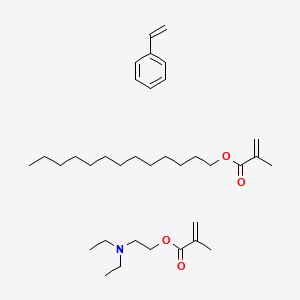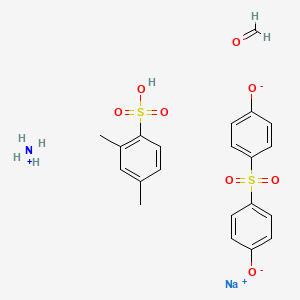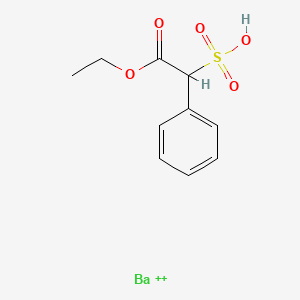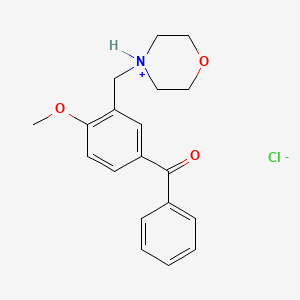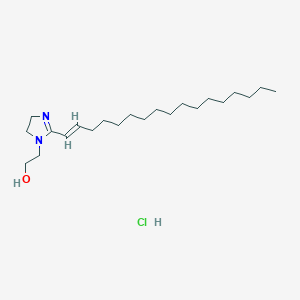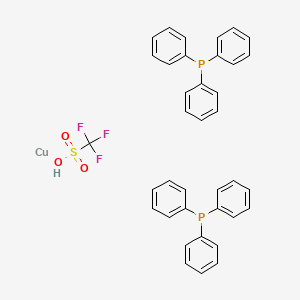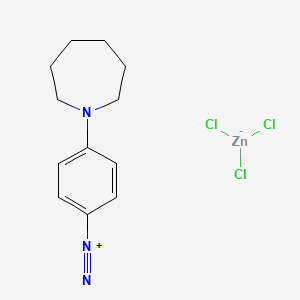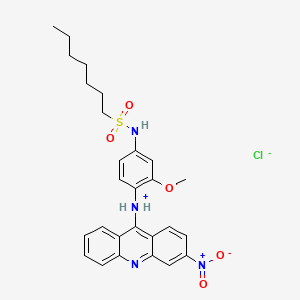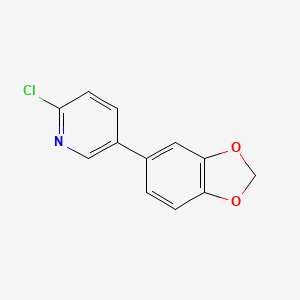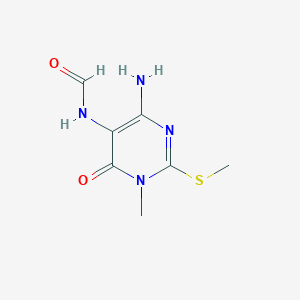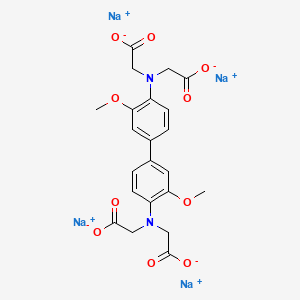
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate is a chemical compound with the molecular formula C10H12O8S2 It is known for its unique structure, which includes a dithietane ring—a four-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a dithiirane derivative with a suitable esterifying agent. The reaction conditions often require specific temperatures and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietane ring into more reduced sulfur-containing compounds.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with a similar tetramethyl-substituted ring structure.
2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a similar tetramethyl-substituted ring but with different functional groups.
Propiedades
Número CAS |
76342-95-5 |
|---|---|
Fórmula molecular |
C10H12O8S2 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
tetramethyl 1,3-dithietane-2,2,4,4-tetracarboxylate |
InChI |
InChI=1S/C10H12O8S2/c1-15-5(11)9(6(12)16-2)19-10(20-9,7(13)17-3)8(14)18-4/h1-4H3 |
Clave InChI |
XZLSYKXPOWTLDB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(SC(S1)(C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



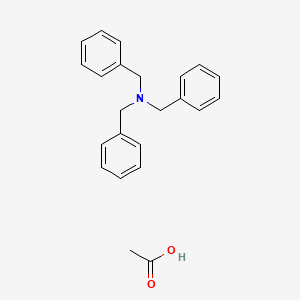
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
